

A Cross-Study Analysis of Relugolix Efficacy in Diverse Patient Populations

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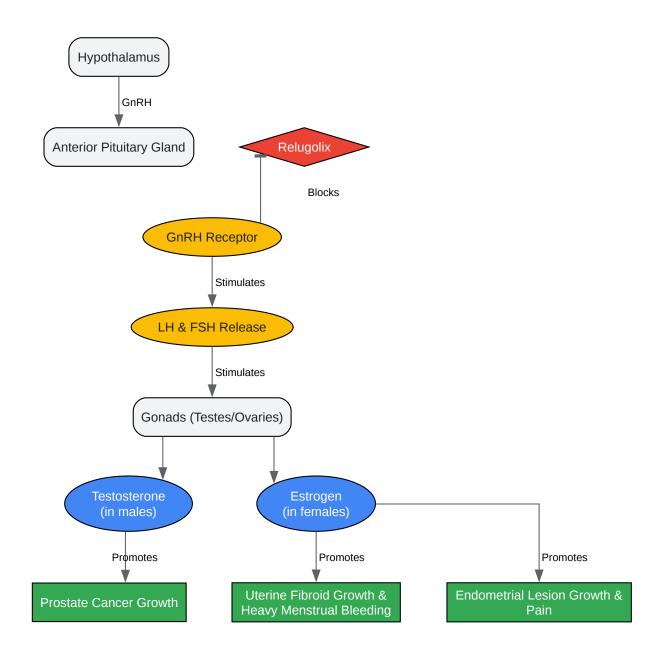
A Comparative Guide for Researchers and Drug Development Professionals

Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has demonstrated efficacy across a spectrum of hormone-sensitive conditions. This guide provides a comprehensive cross-study analysis of its performance in different patient populations, with a focus on advanced prostate cancer, uterine fibroids, and endometriosis. By presenting quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key pathways, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: GnRH Receptor Antagonism

Relugolix exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and folliclestimulating hormone (FSH), leading to a subsequent reduction in the production of testosterone in men and estrogen in women.[1][2] This suppression of sex hormones is central to the management of hormone-dependent diseases. Unlike GnRH agonists, which cause an initial surge in LH and FSH, **Relugolix** leads to a rapid and direct suppression of these hormones.[3]





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Caption: Mechanism of action of Relugolix.



Efficacy in Advanced Prostate Cancer: The HERO Study

The HERO trial was a pivotal Phase 3 study that compared the efficacy and safety of oral **Relugolix** to injectable leuprolide acetate, a GnRH agonist, in men with advanced prostate cancer.[4]

Table 1: Efficacy of **Relugolix** vs. Leuprolide Acetate in Advanced Prostate Cancer (HERO Study)

Efficacy Endpoint	Relugolix (n=622)	Leuprolide Acetate (n=308)	p-value
Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks)	96.7%	88.8%	<0.0001
Castration Rate at Day 4	56.0%	0%	<0.0001
Profound Castration Rate (Testosterone < 20 ng/dL) at Day 15	78.4%	1.0%	<0.0001
PSA Response Rate at Day 15	79.4%	19.8%	<0.0001
Testosterone Recovery to >280 ng/dL at 90 days after discontinuation (subset of patients)	54%	3%	0.002

A prespecified analysis of the HERO study also revealed a lower incidence of major adverse cardiovascular events (MACE) in the **Relugolix** group (2.9%) compared to the leuprolide group (6.2%).



Efficacy in Uterine Fibroids: The LIBERTY 1 & 2 Trials

The LIBERTY 1 and 2 trials were replicate Phase 3 studies evaluating the efficacy and safety of a once-daily combination therapy of **Relugolix** 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg in women with heavy menstrual bleeding associated with uterine fibroids.

Table 2: Efficacy of **Relugolix** Combination Therapy vs. Placebo in Uterine Fibroids (LIBERTY 1 & 2 Pooled Data)

Efficacy Endpoint	Relugolix Combination Therapy	Placebo	p-value
LIBERTY 1	(n=129)	(n=131)	
Responder Rate at Week 24 ¹	73%	19%	<0.0001
LIBERTY 2	(n=128)	(n=126)	
Responder Rate at Week 24 ¹	71%	15%	<0.0001
Pooled Pain Subpopulation (n=277)			
Minimal-to-no pain at Week 24 ²	45.2%	13.9%	<0.001

¹Responder rate was defined as a menstrual blood loss volume of less than 80 mL and a 50% or greater reduction from baseline in menstrual blood loss volume. ²Defined as a maximum numerical rating scale score of 1 or lower.

Long-term extension studies of the LIBERTY trials demonstrated sustained efficacy in reducing menstrual blood loss for up to two years.



Efficacy in Endometriosis: The SPIRIT 1 & 2 Trials

The SPIRIT 1 and 2 trials were two replicate Phase 3 studies that assessed the efficacy and safety of once-daily **Relugolix** combination therapy (**Relugolix** 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg) in women with moderate to severe pain associated with endometriosis.

Table 3: Efficacy of **Relugolix** Combination Therapy vs. Placebo in Endometriosis (SPIRIT 1 & 2 Data)

Efficacy Endpoint	Relugolix Combination Therapy	Placebo	p-value
SPIRIT 1	(n=212)	(n=212)	
Dysmenorrhea Responder Rate at Week 24 ³	75%	27%	<0.0001
Non-Menstrual Pelvic Pain Responder Rate at Week 24 ³	58%	40%	<0.0001
SPIRIT 2	(n=206)	(n=204)	
Dysmenorrhea Responder Rate at Week 24 ³	75%	30%	<0.0001
Non-Menstrual Pelvic Pain Responder Rate at Week 24 ³	66%	43%	<0.0001

³Responder rates were based on a numerical rating scale for pain and the use of analgesic medications.

An open-label extension study of the SPIRIT trials showed that the improvements in pain were sustained for up to two years. A systematic review has suggested that both **Relugolix** and



another GnRH antagonist, elagolix, are effective in reducing endometriosis-associated pain.

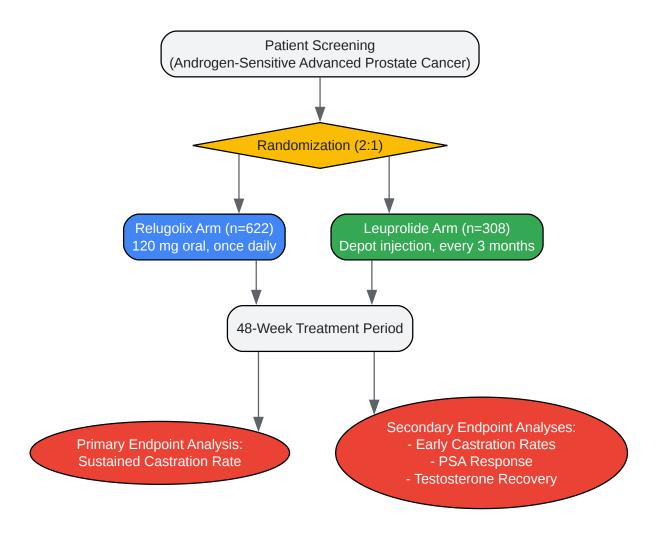
Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited in this guide.

HERO Study (Advanced Prostate Cancer)

- Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.
- Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
- · Interventions:
 - Relugolix: 120 mg orally once daily, following a single 360 mg loading dose.
 - Leuprolide Acetate: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injection every 3 months.
- Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.
- Key Secondary Endpoints: Castration rates at various time points, profound castration rates, PSA response, and testosterone recovery after treatment discontinuation.





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Caption: Workflow of the HERO clinical trial.

LIBERTY 1 & 2 Trials (Uterine Fibroids)

- Study Design: Two replicate, Phase 3, multinational, randomized, double-blind, placebocontrolled studies.
- Participants: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
- Interventions (24 weeks):
 - Relugolix Combination Therapy: Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg orally once daily.

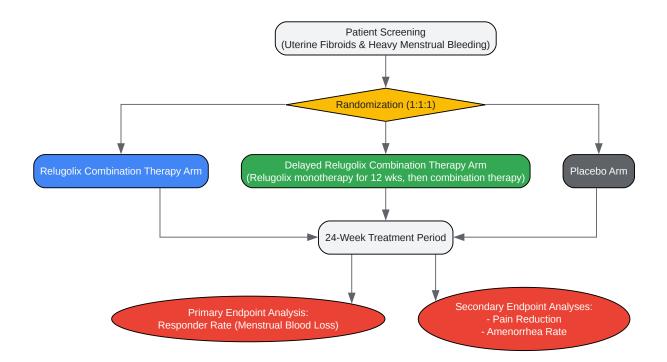




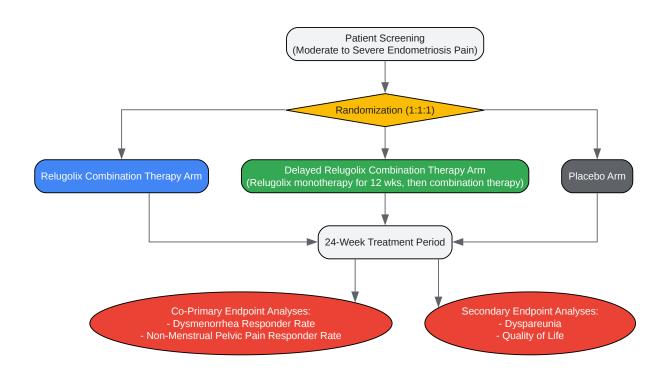


- Placebo.
- Primary Endpoint: The proportion of women who achieved a menstrual blood loss volume of <80 mL and a ≥50% reduction from baseline in menstrual blood loss volume over the last 35 days of treatment.
- Key Secondary Endpoints: Changes in pain, amenorrhea rates, and hemoglobin levels.









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